4-Bromo-3-fluoro-2-methylbenzenesulfonamide
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Overview
Description
4-Bromo-3-fluoro-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7BrFNO2S It is a derivative of benzenesulfonamide, featuring bromine, fluorine, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methylbenzenesulfonamide typically involves multi-step reactions. One common method includes the bromination of 3-fluoro-2-methylbenzenesulfonamide using N-bromosuccinimide (NBS) in a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
4-Bromo-3-fluoro-2-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylbenzenesulfonamide
- 4-Bromo-3-(trifluoromethyl)aniline
- 2,5-Dibromo-(trifluoromethyl)benzene
Uniqueness
4-Bromo-3-fluoro-2-methylbenzenesulfonamide is unique due to the specific combination of bromine, fluorine, and methyl substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various applications in research and industry .
Biological Activity
4-Bromo-3-fluoro-2-methylbenzenesulfonamide is an organic compound recognized for its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H7BrFNO2S, with a molecular weight of approximately 252.1 g/mol. The compound contains a benzene ring substituted with bromine and fluorine atoms, along with a sulfonamide functional group. These structural characteristics contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C7H7BrFNO2S |
Molecular Weight | 252.1 g/mol |
Solubility | Soluble in various organic solvents |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Several studies have evaluated its effectiveness against various cancer cell lines:
- Mechanism of Action : The compound appears to inhibit specific enzymes or pathways critical for cancer cell proliferation. This inhibition may lead to apoptosis (programmed cell death) in cancer cells, as evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Case Study : In a study involving K562 leukemia cells, treatment with 10, 12, and 14 μM concentrations of the compound resulted in apoptosis rates of 9.64%, 16.59%, and 37.72%, respectively, indicating a dose-dependent effect on cell viability .
Antimicrobial Activity
The sulfonamide group in this compound suggests potential antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation:
- Activity Against Bacteria : Preliminary findings suggest that this compound may exhibit activity against Gram-positive bacteria, although specific Minimum Inhibitory Concentration (MIC) values are yet to be established .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with related sulfonamide compounds:
Compound Name | Molecular Formula | Notable Activity |
---|---|---|
4-Chloro-N-methylbenzenesulfonamide | C7H8ClNO2S | Antibacterial |
4-Fluoro-N-methylbenzenesulfonamide | C7H8FNO2S | Limited anticancer activity |
4-Bromo-N-phenylbenzenesulfonamide | C13H12BrNO2S | Moderate antibacterial effects |
Properties
Molecular Formula |
C7H7BrFNO2S |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
4-bromo-3-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrFNO2S/c1-4-6(13(10,11)12)3-2-5(8)7(4)9/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
NEKMWALUFKPMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)S(=O)(=O)N |
Origin of Product |
United States |
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